molecular formula C8H10ClN3O B1476591 2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine CAS No. 1872626-76-0

2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine

Cat. No.: B1476591
CAS No.: 1872626-76-0
M. Wt: 199.64 g/mol
InChI Key: HBLUKQGNPYSKJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C8H10ClN3O and its molecular weight is 199.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of β-Lactams and Ring Transformation : A study demonstrated the synthesis of β-lactams and their base-catalyzed ring transformation under mild conditions, highlighting the structural prerequisites for specific ring transformations, which could be relevant to understanding the chemical behavior of compounds like 2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine (Sápi et al., 1997).

  • Pyrazine-Based DNA Binders : Another research focused on the physicochemical and antimicrobial properties of pyrazine derivatives, offering insights into their interaction with DNA and potential clinical applications due to their non-toxic nature towards human cells (Mech-Warda et al., 2022).

Biological Activities

  • Antimicrobial Activity : Studies on azetidin-2-one containing pyrazoline derivatives have shown significant antimicrobial activity, which underscores the potential of structurally similar compounds in developing new antimicrobial agents (Shailesh et al., 2012).

  • Antidepressant Activities : Research into the synthesis of 3,5-diphenyl-2-pyrazolines and their evaluation for antidepressant activities provides a basis for the exploration of related compounds in the treatment of depression, highlighting the influence of substituents on pharmacological activity (Palaska et al., 2001).

  • Anti-inflammatory, Analgesic, and Anticonvulsant Activities : Novel benzofuran derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticonvulsant activities, indicating the therapeutic potential of novel synthetic compounds in managing pain and seizures (El-Sawy et al., 2014).

Properties

IUPAC Name

2-chloro-3-(3-methoxyazetidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-13-6-4-12(5-6)8-7(9)10-2-3-11-8/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLUKQGNPYSKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.